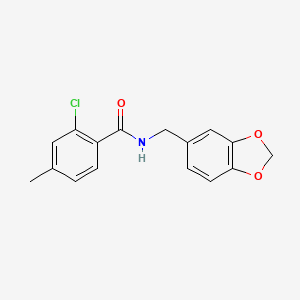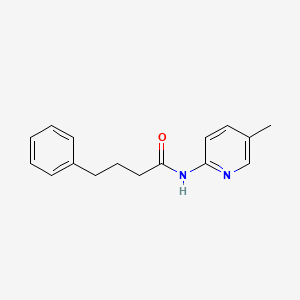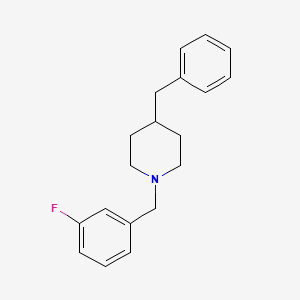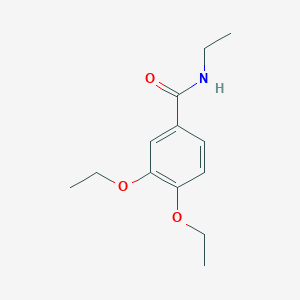
1-(3-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine, commonly known as MeOPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MeOPP belongs to the class of piperazine derivatives, which have been extensively investigated for their pharmacological properties.
作用机制
The exact mechanism of action of MeOPP is not fully understood. However, it has been suggested that MeOPP acts as a dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. MeOPP has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
MeOPP has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. MeOPP has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
MeOPP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of pharmacological properties. MeOPP also has good solubility in water and organic solvents, which makes it suitable for use in a variety of experimental settings. However, MeOPP also has some limitations for lab experiments. It is a relatively new compound and its pharmacological properties have not been fully characterized. Additionally, MeOPP has not been extensively tested for its toxicity and safety.
未来方向
There are several future directions for research on MeOPP. One area of research could focus on the development of new derivatives of MeOPP with improved pharmacological properties. Another area of research could investigate the potential use of MeOPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies could be conducted to investigate the safety and toxicity of MeOPP in order to determine its suitability for use in clinical settings.
Conclusion:
In conclusion, MeOPP is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory effects. MeOPP has several advantages for lab experiments, but also has some limitations. Future research on MeOPP could focus on the development of new derivatives with improved pharmacological properties, investigation of its potential use in the treatment of neurodegenerative disorders, and further studies on its safety and toxicity.
合成方法
MeOPP can be synthesized using a three-step procedure. The first step involves the reaction of 3-methoxybenzoyl chloride with 2-methoxybenzylamine to form N-(2-methoxybenzyl)-3-methoxybenzamide. The second step involves the reduction of the amide group to an amine using sodium borohydride. The final step involves the reaction of the amine with 1,4-dichlorobutane to form MeOPP.
科学研究应用
MeOPP has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological properties including antipsychotic, antidepressant, and anxiolytic effects. MeOPP has also been shown to possess potent anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
(3-methoxyphenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-5-7-16(14-18)20(23)22-12-10-21(11-13-22)15-17-6-3-4-9-19(17)25-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPJLYTEDNECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)


![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)

![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)

![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)